

Dibenzo-30-crown-10: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzo-30-crown-10*

Cat. No.: *B100617*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo-30-crown-10 is a macrocyclic polyether with the chemical formula C₂₈H₄₀O₁₀.^{[1][2]} ^[3] This large crown ether is of significant interest in supramolecular chemistry and has potential applications in various scientific and therapeutic fields. This technical guide provides a detailed overview of its chemical properties, synthesis, and established applications, with a focus on its role in ion complexation and potential as a component in drug delivery systems. While its direct impact on cellular signaling pathways is not yet well-documented, this guide furnishes foundational knowledge for future research in this area.

Core Properties and Data

Dibenzo-30-crown-10 is a white crystalline solid with a high affinity for various cations, a characteristic that underpins many of its applications.^[1]

Property	Value	Reference
CAS Number	17455-25-3	[1] [2] [3] [4]
Molecular Formula	C ₂₈ H ₄₀ O ₁₀	[1] [2] [3]
Molecular Weight	536.61 g/mol	[1] [2]
Melting Point	106-108 °C	[1]
Synonyms	2,3,17,18-Dibenzo-1,4,7,10,13,16,19,22,25,28-decaoxacyclotriacaonta-2,17-diene	[1] [2]

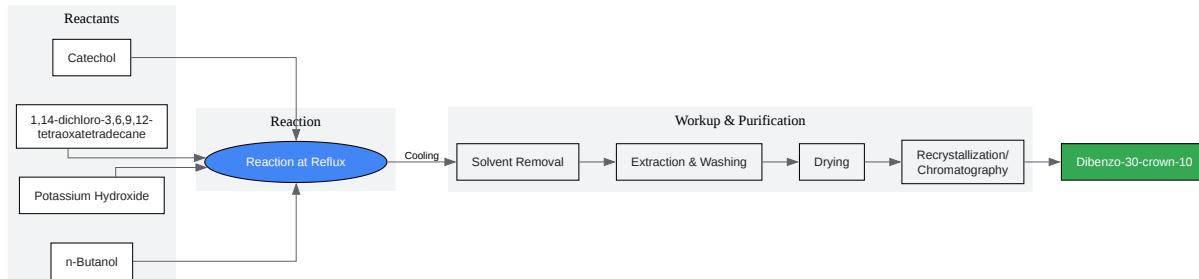
Synthesis

The synthesis of **Dibenzo-30-crown-10** is analogous to the well-established Williamson ether synthesis for other dibenzo crown ethers, such as Dibenzo-18-crown-6. The general strategy involves the reaction of a catechol with a long-chain α,ω -dihalopolyether in the presence of a base.

Experimental Protocol: General Synthesis

This protocol is adapted from the synthesis of similar dibenzo crown ethers and outlines the general procedure for producing **Dibenzo-30-crown-10**.

Materials:


- Catechol
- 1,14-dichloro-3,6,9,12-tetraoxatetradecane (or a similar long-chain dihalopolyether)
- Potassium Hydroxide (or another suitable base)
- n-Butanol (as solvent)

Procedure:

- A solution of catechol and potassium hydroxide in n-butanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
- The mixture is heated to reflux to ensure the formation of the potassium salt of catechol.
- A solution of the long-chain α,ω -dihalopolyether in n-butanol is added dropwise to the refluxing mixture over several hours.
- The reaction mixture is refluxed for an extended period (typically 12-24 hours) to ensure complete reaction.
- After cooling, the solvent is removed under reduced pressure.
- The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
- The crude product is then purified by recrystallization or column chromatography to yield pure **Dibenzo-30-crown-10**.

Disclaimer: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may need to be optimized for the synthesis of **Dibenzo-30-crown-10**.

Synthesis Workflow

[Click to download full resolution via product page](#)

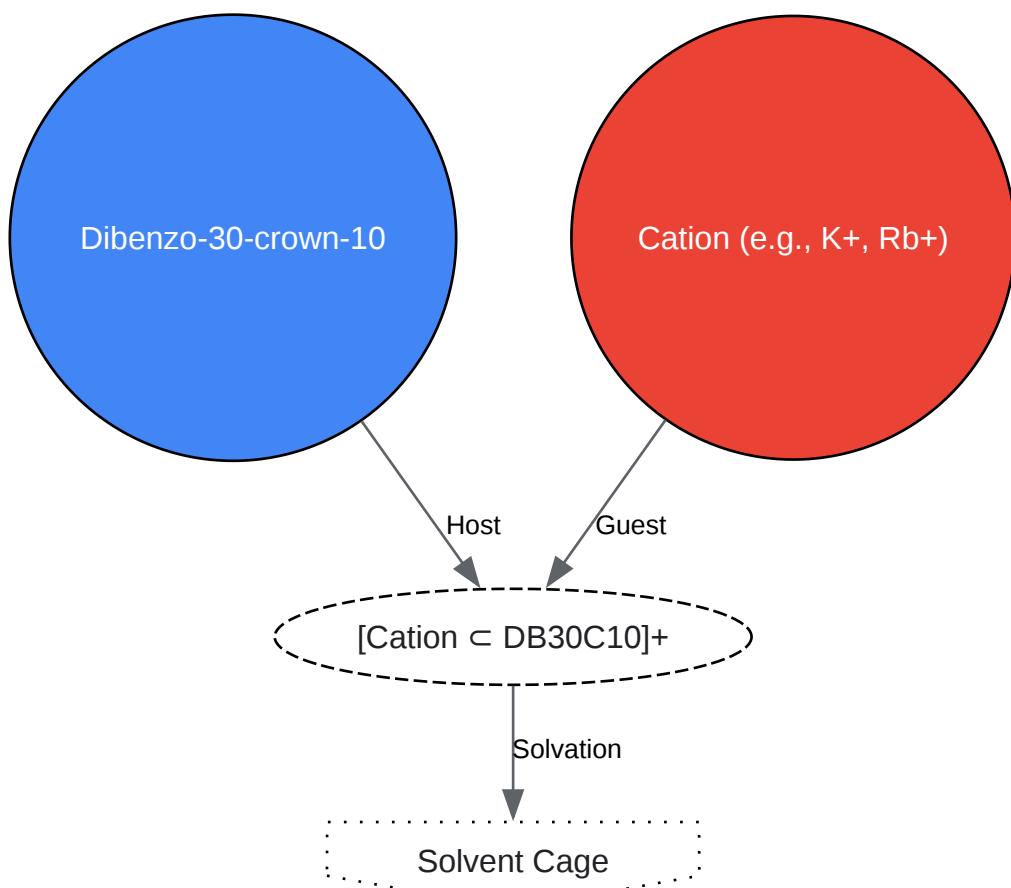
Caption: General workflow for the synthesis of **Dibenzo-30-crown-10**.

Applications in Ion Complexation and Sensing

A primary application of **Dibenzo-30-crown-10** lies in its ability to selectively bind large cations. This property is leveraged in the development of ion-selective electrodes (ISEs) for the detection and quantification of specific metal ions.

Experimental Protocol: Preparation of a Dibenzo-30-crown-10 Based Ion-Selective Electrode

Materials:


- **Dibenzo-30-crown-10** (ionophore)
- Poly(vinyl chloride) (PVC) matrix
- A suitable plasticizer (e.g., dioctyl phthalate)

- Tetrahydrofuran (THF)
- Internal reference solution (e.g., a salt solution of the target ion)
- Ag/AgCl internal reference electrode
- Electrode body

Procedure:

- A membrane cocktail is prepared by dissolving **Dibenzo-30-crown-10**, PVC, and the plasticizer in THF. The ratios of these components are critical for the electrode's performance and need to be optimized for the target ion.
- The resulting solution is poured into a glass ring on a glass plate and the THF is allowed to evaporate slowly, forming a thin, uniform membrane.
- A small disc is cut from the membrane and glued to the end of a PVC electrode body.
- The electrode body is filled with the internal reference solution.
- The Ag/AgCl internal reference electrode is inserted into the electrode body, ensuring it is in contact with the internal reference solution.
- The electrode is conditioned by soaking it in a solution of the target ion for several hours before use.

Ion Complexation Logical Relationship

[Click to download full resolution via product page](#)

Caption: Host-guest complexation of a cation by **Dibenzo-30-crown-10**.

Potential in Drug Delivery

While specific, detailed protocols for the use of **Dibenzo-30-crown-10** in drug delivery are not extensively reported in the literature, its properties suggest potential applications in this field. Its ability to encapsulate charged molecules could be exploited for the formulation of novel drug delivery systems, such as liposomes or nanoparticles.

Conceptual Experimental Protocol: Liposomal Formulation Incorporating Dibenzo-30-crown-10

This protocol describes a general method for preparing liposomes, which could be adapted to include **Dibenzo-30-crown-10** for the potential encapsulation of charged drug molecules.

Materials:

- Phospholipids (e.g., phosphatidylcholine, cholesterol)
- **Dibenzo-30-crown-10**
- Drug molecule (preferably with a cationic moiety)
- Organic solvent (e.g., chloroform, methanol)
- Aqueous buffer (e.g., phosphate-buffered saline)

Procedure:

- Lipid Film Hydration:
 - The phospholipids, cholesterol, and **Dibenzo-30-crown-10** are dissolved in an organic solvent in a round-bottom flask.
 - The solvent is removed under reduced pressure to form a thin lipid film on the flask's inner surface.
 - The film is hydrated with an aqueous buffer containing the drug molecule by vortexing or sonication, leading to the formation of multilamellar vesicles (MLVs).
- Vesicle Size Reduction:
 - To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes or treated with high-pressure homogenization.
- Purification:
 - Unencapsulated drug is removed from the liposome suspension by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Cellular Signaling Pathways: An Area for Future Investigation

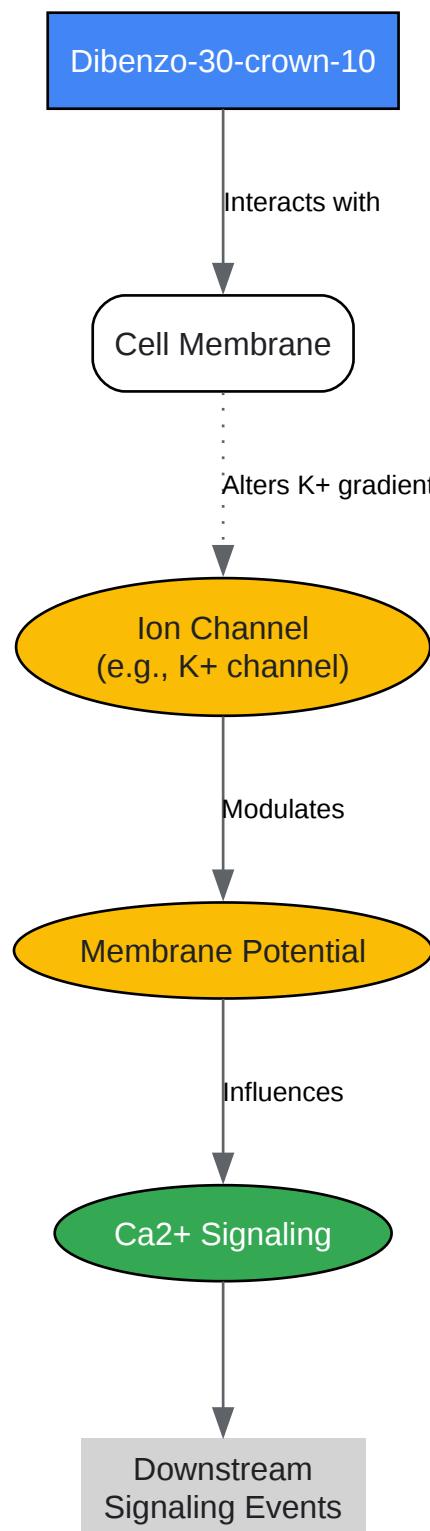
Currently, there is a lack of specific research detailing the direct effects of **Dibenzo-30-crown-10** on cellular signaling pathways. However, based on its ionophoric properties, it is plausible that it could indirectly influence signaling cascades that are sensitive to intracellular ion concentrations. For instance, by altering the intracellular concentration of cations like K⁺, it could potentially impact membrane potential and, consequently, voltage-gated ion channels and calcium signaling pathways. Further research, including cytotoxicity assays and specific signaling pathway analyses, is required to elucidate these potential effects.

General Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the potential cytotoxicity of **Dibenzo-30-crown-10** on a cell line of interest.

Materials:

- Cell line of interest
- Cell culture medium and supplements
- **Dibenzo-30-crown-10**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well plates


Procedure:

- Cells are seeded in a 96-well plate and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of **Dibenzo-30-crown-10**. Control wells receive medium with the vehicle used to dissolve the

crown ether.

- The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
- After the incubation period, the MTT solution is added to each well and the plate is incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
- The solubilization solution is added to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Cell viability is calculated as a percentage relative to the untreated control cells.

Hypothetical Signaling Pathway Interaction

[Click to download full resolution via product page](#)

Caption: Hypothetical influence of **Dibenzo-30-crown-10** on cellular signaling.

Conclusion

Dibenzo-30-crown-10 is a versatile macrocyclic compound with well-established applications in ion sensing and potential for development in drug delivery. Its synthesis is achievable through established chemical routes. While its direct interactions with cellular signaling pathways remain an open area of research, its fundamental properties as an ionophore suggest that such interactions are plausible and warrant further investigation. This guide provides a solid foundation for researchers and professionals seeking to explore the potential of **Dibenzo-30-crown-10** in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzo-30-crown-10 | C28H40O10 | CID 87120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHON Chemicals Shop | Dibenzo-30-crown-10 | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- To cite this document: BenchChem. [Dibenzo-30-crown-10: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100617#dibenzo-30-crown-10-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com